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Rhodopsin Epitope Tag -

Rhodopsin Epitope Tag

Catalog Number: EVT-242900
CAS Number:
Molecular Formula: C37H62N10O16
Molecular Weight: 902.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodopsin Epitope Tag is a 9-amino acid peptide localized within the C-terminal region of bovine rhodopsin . Rhodopsin Epitope Tag is widely used as an epitope tag and can be recognized by a number of anti-rhodopsin antibodies.
Overview

The Rhodopsin Epitope Tag is a peptide tag derived from the C-terminus of bovine rhodopsin, consisting of nine amino acids. This epitope tag is widely utilized in various biochemical and molecular biology applications, particularly for the detection, localization, and purification of proteins. It is recognized by specific antibodies, facilitating its use in diverse immunochemical techniques.

Source

The Rhodopsin Epitope Tag originates from bovine rhodopsin, a light-sensitive receptor protein found in the photoreceptor cells of the retina. Rhodopsin plays a crucial role in phototransduction, the process by which light signals are converted into electrical signals in the retina. The epitope tag has been synthesized and commercialized for research purposes by various suppliers, such as Anaspec .

Classification

The Rhodopsin Epitope Tag is classified as a protein epitope tag. Epitope tags are short sequences of amino acids that are fused to proteins to facilitate their detection and purification. The Rhodopsin Epitope Tag is particularly noted for its small size, which minimizes interference with the protein's native structure and function compared to larger protein tags.

Synthesis Analysis

Methods

The synthesis of the Rhodopsin Epitope Tag can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, the peptide is assembled stepwise on a solid support, allowing for precise control over the sequence. In recombinant techniques, the tag is encoded within a gene construct that expresses the target protein fused with the epitope tag.

Technical Details

For recombinant expression, the gene encoding the target protein is cloned into an expression vector containing the sequence for the Rhodopsin Epitope Tag. This construct is then transfected into host cells (e.g., bacterial or mammalian cells) where it is expressed and subsequently purified using affinity chromatography techniques that exploit the specific binding of antibodies to the epitope tag .

Molecular Structure Analysis

Structure

Data

While detailed structural data specific to just the epitope tag may be limited, studies on rhodopsin itself reveal that it contains seven transmembrane helices, which are essential for its function as a G-protein coupled receptor . The structural integrity of rhodopsin influences how well the epitope tag can be utilized in experimental contexts.

Chemical Reactions Analysis

Reactions

The Rhodopsin Epitope Tag does not participate in chemical reactions per se but serves as a recognition motif for antibodies in immunoassays. When used in experiments, it can be involved in various biochemical interactions such as binding to antibodies during Western blotting or immunoprecipitation.

Technical Details

During purification processes, proteins tagged with the Rhodopsin Epitope can be isolated using affinity chromatography methods where columns are pre-coated with antibodies against the epitope. This allows for selective binding and elution of tagged proteins from complex mixtures .

Mechanism of Action

Process

The mechanism by which the Rhodopsin Epitope Tag functions primarily involves antibody recognition. When a protein containing this tag is present in a sample, antibodies specific to the Rhodopsin Epitope will bind to it during assays such as Western blotting or enzyme-linked immunosorbent assays (ELISA). This binding facilitates subsequent detection and analysis.

Data

Research indicates that utilizing this epitope tag can enhance sensitivity and specificity in detecting target proteins within complex biological samples . The effectiveness of this tag is attributed to its small size and high affinity for corresponding antibodies.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of the Rhodopsin Epitope Tag peptide is approximately 1 kDa.
  • Solubility: It is soluble in common aqueous buffers used in biochemical assays.

Chemical Properties

  • Stability: The stability of the peptide under physiological conditions has been documented, making it suitable for various experimental applications.
  • Purity: Commercially available tags often have high purity levels (>95%), ensuring reliable performance in experiments .
Applications

The Rhodopsin Epitope Tag has several scientific uses:

  • Protein Detection: It is extensively used in Western blotting and ELISA to detect expressed proteins.
  • Purification: The tag allows for efficient purification of recombinant proteins via affinity chromatography.
  • Localization Studies: The epitope can be used to visualize protein localization within cells using immunofluorescence techniques.
  • Protein Interaction Studies: It facilitates co-immunoprecipitation experiments to study protein-protein interactions.
Historical Development and Theoretical Foundations of Epitope Tagging Systems

Emergence of Epitope Tagging in Molecular Biology: Contextualizing the 1D4 Tag

Epitope tagging revolutionized molecular biology by enabling precise detection, purification, and characterization of recombinant proteins without target-specific antibodies. Early tagging systems (e.g., FLAG, HA, Myc) faced limitations including low specificity, post-translational modifications, and poor performance across techniques. The FLAG tag (DYKDDDDK), while effective for immunoaffinity purification, exhibited nonspecific binding and lysine-mediated cross-linking artifacts [1] [2]. Similarly, HA and Myc tags excelled in detection but faltered in native protein purification due to harsh elution requirements.

The 1D4 epitope tag (TETSQVAPA), derived from bovine rhodopsin’s C-terminus, emerged as a versatile solution. Its development was driven by the need for a tag compatible with:

  • Diverse techniques: Western blotting, immunofluorescence, co-immunoprecipitation, and mild elution immunoaffinity chromatography
  • Structural integrity: Minimal interference with protein folding and function
  • Membrane protein studies: Retention of function in detergent-solubilized environments [2]

Table 1: Evolution of Key Epitope Tags

TagSequenceKey StrengthsKey Limitations
FLAGDYKDDDDKHigh-affinity purificationLysine cross-linking; tyrosine modification
HAYPYDVPDYAExcellent detectionHarsh elution conditions
MycEQKLISEEDLNuclear localization studiesLow purification efficiency
1D4TETSQVAPAMild elution; low background; membrane protein compatibilityStrict C-terminal positioning required

Evolutionary Origins of the Rhodopsin-Derived 1D4 Epitope: From Bovine Rhodopsin to Universal Tool

The 1D4 epitope tag originates from the extreme C-terminal nonapeptide (residues 340–348: TETSQVAPA) of bovine rhodopsin, a G protein-coupled receptor (GPCR) essential for vision. This sequence is evolutionarily conserved across vertebrates, with >90% identity in mammalian rhodopsins [5] [6]. Structural analyses reveal this region adopts a solvent-exposed conformation in both inactive and active rhodopsin states, making it inherently accessible for antibody binding without obstructing receptor function [6] [7].

Key biochemical features enabled its transition to a universal tag:

  • Electrostatic neutrality: Absence of charged residues minimizes nonspecific ionic interactions
  • Chemical inertness: No reactive lysines or cysteines prevents cross-linking or oxidation
  • Structural rigidity: Proline-alanine sequence imparts conformational stability
  • High-affinity interaction: The Rho1D4 monoclonal antibody binds with KD ~2 nM [2] [3]

Notably, the 1D4 epitope is absent in non-rhodopsin proteins, ensuring exceptional specificity. Its evolutionary optimization for extracellular exposure in rhodopsin translated directly into high accessibility when fused to heterologous proteins [5] [8].

Table 2: Structural Conservation of the 1D4 Epitope Region

SpeciesC-Terminal SequenceIdentity to BovineFunctional Status
Bovine...TETSQVAPA-COOH100%Functional
Human...TETSQVAPA-COOH100%Functional
Mouse...TESTSQVAPA-COOH89%Functional
Chicken...AETTQVSPA-COOH67%Functional

Theoretical Rationale for C-Terminal Tagging: Structural and Functional Implications

The 1D4 tag exhibits a strict positional constraint: It must be positioned at the C-terminus of target proteins to retain high-affinity antibody binding. This requirement stems from the Rho1D4 antibody’s dependence on the free α-carboxylate group of the C-terminal alanine for molecular recognition. Amidation of this carboxyl group reduces immunoreactivity >100-fold [2] [5]. This structural constraint has profound implications:

Mechanistic Basis for C-Terminal Specificity:

  • The antibody’s antigen-binding cleft contains a positively charged pocket complementary to the C-terminal carboxylate
  • Key residues (Tyr-102, Arg-103) in the Rho1D4 heavy chain form hydrogen bonds with the terminal carboxyl group
  • Removal of this charge disrupts the electrostatic network critical for tight binding [2]

Structural Advantages for Tagged Proteins:

  • Minimal steric interference: C-terminal location avoids disruption of N-terminal signal peptides or catalytic domains
  • Preserved folding: The tag’s flexible linker (often incorporated before the epitope) maintains independence from the protein’s structural core
  • Membrane protein compatibility: For GPCRs and transporters, the cytoplasmic C-terminus is naturally solvent-accessible after membrane integration [1] [5]

Functional Compatibility:

  • No interference with enzymatic activity: Terminal placement rarely affects active sites
  • Retained post-translational modifications: Phosphorylation or palmitoylation sites remain accessible
  • Conformational flexibility: The tag’s inherent mobility accommodates structural changes in activated proteins [6] [8]

Table 3: Performance Comparison of Tagging Positions

Tag PositionAntibody AffinityRisk of Functional InterferenceSuitable Applications
C-terminal (1D4)High (KD ~2 nM)LowGPCRs, ion channels, structural proteins
N-terminalUndetectableModerateSecreted proteins, N-terminal domain studies
InternalVariable (<100-fold reduced)HighNot recommended

Properties

Product Name

Rhodopsin Epitope Tag

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C37H62N10O16

Molecular Weight

902.9 g/mol

InChI

InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1

InChI Key

YNNNDDQTLPJPIA-KCMKZVLYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O

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